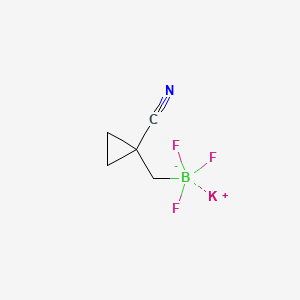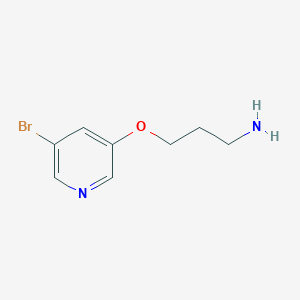
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine is an organic compound belonging to the family of pyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group linked via a propoxy chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine typically involves the reaction of 5-bromopyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced reactors and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine
- 3-((5-Bromopyridin-4-yl)oxy)propan-1-amine
- 3-((5-Bromopyridin-3-yl)oxy)propan-1-ol
Uniqueness
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11BrN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2 |
InChI Key |
FTNSYSGRLNFPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


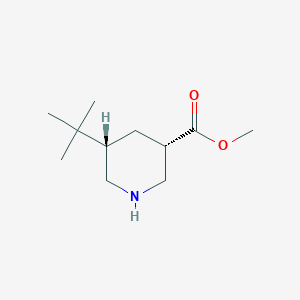
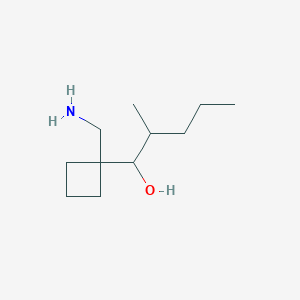
![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)
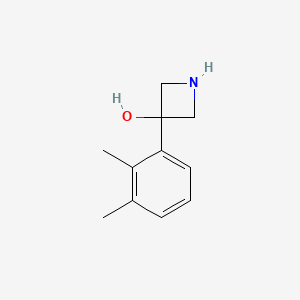
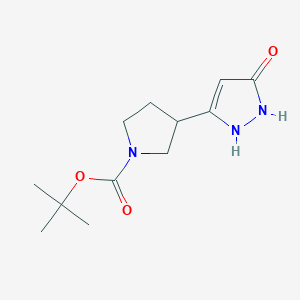
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
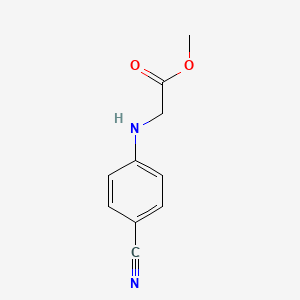


![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
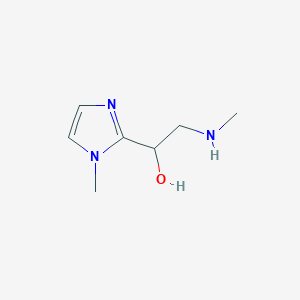
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
